molecular formula C21H21ClN2O4S2 B6583542 N-(3-chloro-4-methylphenyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide CAS No. 1251705-50-6

N-(3-chloro-4-methylphenyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide

Cat. No.: B6583542
CAS No.: 1251705-50-6
M. Wt: 465.0 g/mol
InChI Key: KSLLCXBSASIDSU-UHFFFAOYSA-N
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Description

This compound features a thiophene-2-carboxamide core substituted with a sulfamoyl group at position 2. The sulfamoyl group is further modified with a methyl and 4-ethoxyphenyl moiety, while the carboxamide nitrogen is attached to a 3-chloro-4-methylphenyl group.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-3-[(4-ethoxyphenyl)-methylsulfamoyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O4S2/c1-4-28-17-9-7-16(8-10-17)24(3)30(26,27)19-11-12-29-20(19)21(25)23-15-6-5-14(2)18(22)13-15/h5-13H,4H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSLLCXBSASIDSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC(=C(C=C3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methylphenyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes:

  • A thiophene ring
  • Sulfamoyl group
  • Ethoxy and chloro substituents

The molecular formula is C18H19ClN2O3SC_{18}H_{19}ClN_{2}O_{3}S with a molecular weight of 372.87 g/mol. This structure is significant as it contributes to the compound's interactions with biological targets.

Research indicates that the biological activity of this compound may be linked to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfamoyl moiety is known to interact with various enzymes, potentially inhibiting their activity. This can affect metabolic pathways critical in disease processes.
  • Antimicrobial Properties : Compounds with similar structures have demonstrated antimicrobial effects, suggesting that this compound may also exhibit such activity against a range of pathogens.
  • Anti-inflammatory Effects : There is evidence that related compounds can modulate inflammatory pathways, which may be relevant for treating conditions characterized by chronic inflammation.

Biological Activity Studies

Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AntimicrobialSulfamoyl derivativesInhibition of bacterial growth
Anti-inflammatoryThiophene derivativesReduction in cytokine production
AntitumorPyrazole analogsInduction of apoptosis in cancer cells
Enzyme inhibitionSulfonamide compoundsInhibition of dihydropteroate synthase

Case Studies

  • Antimicrobial Activity : A study on sulfamoyl derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial folate synthesis, which is crucial for DNA replication.
  • Anti-inflammatory Effects : Research indicated that thiophene-based compounds could reduce levels of inflammatory markers such as TNF-alpha and IL-6 in vitro, suggesting a potential therapeutic role in inflammatory diseases.
  • Antitumor Potential : In vitro studies have shown that similar compounds can induce apoptosis in various cancer cell lines, possibly through the activation of caspase pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Thiophene Carboxamide Derivatives

N-(4-Chlorophenyl)thiophene-2-carboxamide (CAS 15950-35-3)
  • Structure : Simpler analog lacking the sulfamoyl group.
  • Key Differences : Absence of the 3-sulfamoyl substituent reduces molecular weight (MW: 267.7 vs. ~435.0 in the target compound) and likely diminishes binding affinity to targets requiring sulfonamide interactions.
N-(3-Chloro-4-methylphenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide (CAS 1207034-12-5)
  • Structure : Differs in the sulfamoyl group’s aryl substituent (4-methylphenyl vs. 4-ethoxyphenyl).
  • Molecular weight is identical (435.0), suggesting similar pharmacokinetic profiles .

Sulfamoyl-Modified Thiophene Derivatives

N-[2-(4-Chlorophenyl)ethyl]-3-(N-methyl-4-methoxybenzenesulfonamido)thiophene-2-carboxamide (CAS 1116017-47-0)
  • Structure : Incorporates a 4-methoxybenzenesulfonamido group and a 4-chlorophenyl ethyl chain.
  • Key Differences: Methoxy vs. ethoxy on the sulfamoyl aryl ring may slightly increase hydrophilicity. MW: 465.0 .
N-{2-Chloro-5-[(3-chloro-4-methylphenyl)sulfamoyl]phenyl}-2-cyano-3-phenylprop-2-enamide
  • Structure: Features a cyano-propenamide group and a dichlorophenyl sulfamoyl moiety.
  • Impact: The electron-withdrawing cyano group may enhance electrophilic reactivity, influencing target covalent binding. MW: 486.38 .
Nitrothiophene Carboxamides (e.g., C16H10F3N3O4S2)
  • Activity : Exhibit narrow-spectrum antibacterial effects via mechanism-of-action studies.
  • The target compound’s ethoxyphenyl group may offer better metabolic stability .
SAG Derivatives (Smoothened Receptor Agonists)
  • Structure : Benzo[b]thiophene-2-carboxamides with pyridinyl and cyclohexyl groups.
  • Comparison : The target compound’s chloro-methylphenyl group may confer distinct selectivity profiles compared to SAG’s pyridinylbenzyl moiety, which is critical for GLI activation in Hedgehog signaling .

Physicochemical and Pharmacokinetic Properties

Molecular Weight and Solubility

Compound MW Key Substituents logP (Predicted)
Target Compound ~435 4-Ethoxyphenyl, 3-Cl-4-MePh ~3.8
CAS 1207034-12-5 435.0 4-Methylphenyl ~3.9
CAS 1116017-47-0 465.0 4-Methoxyphenyl, 4-ClPh ethyl ~3.5
Nitrothiophene (C16H10F3N3O4S2) 429.4 5-Nitro, CF3 ~2.7

Structure-Activity Relationships (SAR)

  • Chloro Substituent Position : The 3-chloro-4-methylphenyl group in the target may improve steric complementarity compared to 4-chlorophenyl in simpler analogs (CAS 15950-35-3) .
  • Thiophene vs. Benzo[b]thiophene : Benzo-fused analogs () show enhanced planar rigidity, favoring π-π stacking but reducing solubility .

Preparation Methods

Cyclocondensation via the Gewald Reaction

The Gewald reaction is widely employed to construct 2-aminothiophene derivatives, which can be further functionalized. For this compound, a modified Gewald approach involves the reaction of ketones with elemental sulfur and cyanoacetates under basic conditions. For example:

CH3COC6H4OCH2CH3+NCCH2COOR+S8BaseThiophene intermediate\text{CH}3\text{COC}6\text{H}4\text{OCH}2\text{CH}3 + \text{NCCH}2\text{COOR} + \text{S}_8 \xrightarrow{\text{Base}} \text{Thiophene intermediate}

Key parameters include:

  • Solvent : Dimethylformamide (DMF) or ethanol.

  • Temperature : 60–80°C.

  • Catalyst : Morpholine or piperidine.

Functionalization of Pre-Formed Thiophenes

Commercial 3-bromothiophene-2-carboxylic acid is often used as a starting material. Bromine at the 3-position allows selective substitution via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. For instance, coupling with a boronic ester derived from 4-ethoxyphenyl groups introduces the aryl moiety early in the synthesis.

Introduction of the Sulfamoyl Group

Sulfamoylation is critical for introducing the -SO2_2N(methyl)(4-ethoxyphenyl) moiety. This step typically follows thiophene core formation.

Chlorosulfonation and Amine Coupling

Thiophene intermediates undergo chlorosulfonation using chlorosulfonic acid, yielding thiophene-3-sulfonyl chloride. Subsequent reaction with N-methyl-4-ethoxyaniline introduces the sulfamoyl group:

Thiophene-SO2Cl+HN(CH3)C6H4OCH2CH3Thiophene-SO2N(CH3)C6H4OCH2CH3\text{Thiophene-SO}2\text{Cl} + \text{HN(CH}3\text{)C}6\text{H}4\text{OCH}2\text{CH}3 \rightarrow \text{Thiophene-SO}2\text{N(CH}3\text{)C}6\text{H}4\text{OCH}2\text{CH}3

Optimized conditions :

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base : Triethylamine (TEA) to scavenge HCl.

  • Temperature : 0–25°C to minimize side reactions.

Direct Sulfamoylation Using Sulfamoyl Chlorides

Alternative methods employ pre-formed sulfamoyl chlorides, such as N-methyl-N-(4-ethoxyphenyl)sulfamoyl chloride, which react directly with lithiated thiophenes. This approach avoids handling corrosive chlorosulfonic acid but requires anhydrous conditions.

Formation of the Carboxamide Moiety

The carboxamide group at the 2-position of the thiophene is introduced via coupling reactions.

Activation of Carboxylic Acids

Thiophene-2-carboxylic acid is activated using thionyl chloride (SOCl2_2) or oxalyl chloride to form the corresponding acyl chloride:

Thiophene-COOH+SOCl2Thiophene-COCl+SO2+HCl\text{Thiophene-COOH} + \text{SOCl}2 \rightarrow \text{Thiophene-COCl} + \text{SO}2 + \text{HCl}

Key considerations :

  • Reaction time : 3–6 hours.

  • Solvent : Toluene or DCM.

Amidation with 3-Chloro-4-methylaniline

The acyl chloride reacts with 3-chloro-4-methylaniline in the presence of a base:

Thiophene-COCl+H2NC6H3(Cl)CH3BaseThiophene-CONHC6H3(Cl)CH3\text{Thiophene-COCl} + \text{H}2\text{NC}6\text{H}3(\text{Cl})\text{CH}3 \xrightarrow{\text{Base}} \text{Thiophene-CONHC}6\text{H}3(\text{Cl})\text{CH}_3

Conditions :

  • Base : Pyridine or 4-dimethylaminopyridine (DMAP).

  • Yield : 70–85% after purification.

Purification and Analytical Characterization

Crude products require rigorous purification to achieve pharmaceutical-grade purity.

Chromatographic Techniques

  • Flash column chromatography : Silica gel with ethyl acetate/hexane gradients (20–50% ethyl acetate).

  • HPLC : Reverse-phase C18 columns using acetonitrile/water mixtures.

Spectroscopic Validation

  • NMR : 1^1H NMR confirms substituent integration (e.g., ethoxy group δ 1.35 ppm (t), 4.02 ppm (q)).

  • Mass spectrometry : High-resolution MS validates molecular ion peaks (e.g., [M+H]+^+ at m/z 463.08).

Table 1: Analytical Data for N-(3-Chloro-4-methylphenyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide

ParameterValue/Observation
Melting Point182–184°C
1^1H NMR (CDCl3_3)δ 7.85 (s, 1H, thiophene), δ 6.90 (d, 2H)
HPLC Purity≥99.2%

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance sulfamoylation rates but may degrade acid-sensitive intermediates. Non-polar solvents (toluene) improve amidation yields by minimizing hydrolysis.

Temperature and Catalysis

  • Sulfamoylation : Exothermic; temperatures >40°C lead to over-sulfonation.

  • Amidation : Microwave-assisted synthesis reduces reaction time from 12 hours to 30 minutes.

Table 2: Yield Optimization for Key Steps

StepConditionsYield (%)
Thiophene synthesisGewald reaction, 70°C, 6h78
SulfamoylationDCM, 0°C, 2h82
AmidationTHF, DMAP, rt, 4h85

Challenges and Alternative Approaches

Byproduct Formation

Over-sulfonation during chlorosulfonation generates disulfonyl derivatives, necessitating careful stoichiometry control.

Green Chemistry Alternatives

Recent patents describe solvent-free mechanochemical synthesis using ball milling, achieving 88% yield in sulfamoylation steps .

Q & A

Q. What are the common synthetic routes for preparing N-(3-chloro-4-methylphenyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide?

The synthesis typically involves:

  • Thiophene ring formation : Cyclization of dicarbonyl precursors with elemental sulfur under reflux conditions.
  • Sulfamoylation : Reaction of the thiophene intermediate with methyl(4-ethoxyphenyl)sulfamoyl chloride in a polar aprotic solvent (e.g., DMF) at 60–80°C.
  • Coupling : Amidation of the thiophene-carboxylic acid derivative with 3-chloro-4-methylaniline using coupling agents like EDCI/HOBt. Key factors affecting yield include solvent choice, temperature control, and purification via column chromatography or recrystallization .

Q. What analytical techniques are critical for confirming the structure of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and purity (e.g., aromatic protons at δ 6.8–7.4 ppm, sulfamoyl group at δ 3.1–3.3 ppm).
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 505.12).
  • Infrared (IR) Spectroscopy : Peaks at 1680–1700 cm⁻¹ (C=O stretch) and 1320–1350 cm⁻¹ (S=O stretch). Cross-validation with computational tools (e.g., PubChem data) is recommended .

Q. How can researchers screen the biological activity of this compound in vitro?

  • Enzyme inhibition assays : Test against targets like kinases or proteases using fluorescence-based protocols.
  • Cell viability assays : Evaluate cytotoxicity via MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7).
  • Antimicrobial testing : Minimum inhibitory concentration (MIC) determination against Gram-positive/negative bacteria. Positive controls (e.g., doxorubicin for cytotoxicity) and triplicate measurements ensure reliability .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

  • Crystal growth : Use vapor diffusion with solvents like DMSO/water mixtures.
  • Data collection : Synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets.
  • Refinement : SHELXL for modeling sulfamoyl and thiophene geometries, with R-factor convergence < 5%. Advanced challenges include handling disorder in flexible ethoxyphenyl groups .

Q. What strategies optimize structure-activity relationships (SAR) for this compound?

  • Substituent variation : Replace the 4-ethoxy group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups.
  • Bioisosteric replacement : Swap the thiophene ring with furan or pyrrole to assess potency changes.
  • Activity cliffs : Use molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity to targets like COX-2 .

Q. How can metabolic stability be assessed in preclinical studies?

  • In vitro microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS.
  • CYP450 inhibition screening : Use fluorescent probes (e.g., P450-Glo™) to identify enzyme interactions.
  • Half-life (t₁/₂) calculation : Apply nonlinear regression to time-dependent concentration data .

Q. What formulation strategies improve solubility for in vivo studies?

  • Co-solvent systems : Use PEG-400/water mixtures (70:30 v/v) to enhance aqueous solubility.
  • Nanoparticle encapsulation : Prepare PLGA nanoparticles via emulsion-solvent evaporation.
  • Salt formation : React with HCl or sodium bicarbonate to generate ionizable derivatives. Characterize stability via dynamic light scattering (DLS) and HPLC .

Q. How can computational modeling predict binding modes with biological targets?

  • Molecular docking : Use AutoDock to simulate interactions with ATP-binding pockets (e.g., EGFR kinase).
  • Molecular dynamics (MD) : Run 100 ns simulations (GROMACS) to assess binding stability.
  • Pharmacophore mapping : Identify critical features (e.g., hydrogen bonds with Asp831 in EGFR). Validate predictions with experimental IC₅₀ values .

Q. What experimental approaches elucidate reaction mechanisms in its synthesis?

  • Kinetic studies : Monitor intermediates via in situ IR or HPLC to identify rate-limiting steps.
  • Isotopic labeling : Use ³⁴S-labeled sulfur to track thiophene ring formation.
  • DFT calculations : Gaussian09 to model transition states (e.g., sulfamoylation energy barriers). Mechanistic insights guide catalyst optimization (e.g., Pd(OAc)₂ for coupling steps) .

Q. How can polymorphism impact its solid-state properties?

  • Screening : Recrystallize from 10+ solvent systems (e.g., ethanol, acetonitrile) and analyze via PXRD.
  • Thermal analysis : DSC to detect melting point variations (>5°C indicates polymorphs).
  • Bioavailability correlation : Compare dissolution rates of Form I vs. Form II in simulated gastric fluid.
    Stable forms are prioritized for patenting and scale-up .

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